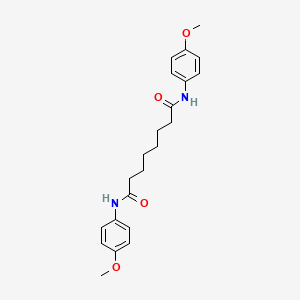![molecular formula C26H27N7O B12458191 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,5-dimethylphenyl)alaninamide](/img/structure/B12458191.png)
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,5-dimethylphenyl)alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,5-dimethylphenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with phenylamino groups and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,5-dimethylphenyl)alaninamide typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Substitution Reactions: The phenylamino groups are introduced through nucleophilic substitution reactions. Aniline derivatives are reacted with the triazine core under controlled conditions to achieve the desired substitution pattern.
Coupling with Alaninamide: The final step involves coupling the substituted triazine core with N-(2,5-dimethylphenyl)alaninamide. This is typically achieved through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,5-dimethylphenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamino groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,5-dimethylphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,5-dimethylphenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.
Cellular Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(phenylamino)-1,3,5-triazine: Similar structure but lacks the dimethylphenyl group.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Contains amino groups instead of phenylamino groups.
2,4,6-Tris(2,4-dimethylphenyl)-1,3,5-triazine: Similar structure but with different substitution patterns.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,5-dimethylphenyl)alaninamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C26H27N7O |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(2,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C26H27N7O/c1-17-14-15-18(2)22(16-17)30-23(34)19(3)27-24-31-25(28-20-10-6-4-7-11-20)33-26(32-24)29-21-12-8-5-9-13-21/h4-16,19H,1-3H3,(H,30,34)(H3,27,28,29,31,32,33) |
Clave InChI |
IFCPOISMLQGNDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Cyclopropanecarbonylphenoxy)propyl]-1H-imidazole; maleic acid](/img/structure/B12458112.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-ethyl-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B12458115.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-phenylthiourea](/img/structure/B12458127.png)
![N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12458128.png)
![(1R,2S)-2-[(2-methyl-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12458136.png)
![6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12458140.png)
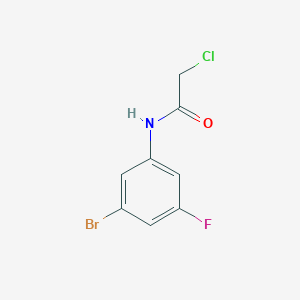

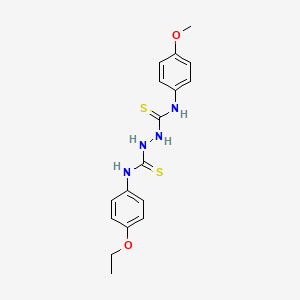
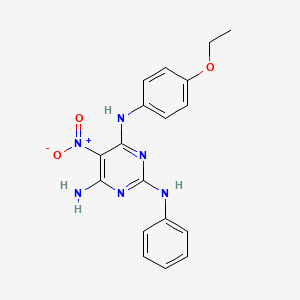
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458164.png)
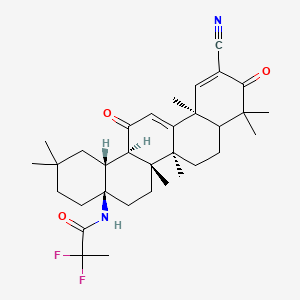
![7-[(2-Amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12458176.png)
